Based on the structural similarities with other benzamide derivatives studied in the provided papers, 4-(1-Piperidinylmethyl)-N-[3-(1-pyrrolidinyl)propyl]benzamide could potentially interact with dopamine receptors, particularly the D3 and D4 subtypes [, ]. These receptors are involved in various neurological processes, making them relevant targets for developing drugs for treating schizophrenia, Parkinson's disease, and other neurological disorders.
CAS No.: 1976-85-8
CAS No.:
CAS No.: 40712-56-9
CAS No.: 58670-63-6
CAS No.: 50957-96-5
CAS No.: 3644-98-2